Erioflorin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erioflorin is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.

科学的研究の応用

Key Findings from Research

-

Stabilization of Tumor Suppressors :

- Erioflorin has been shown to stabilize Pdcd4 at low micromolar concentrations, effectively rescuing it from degradation induced by tumor-promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .

- It selectively stabilizes additional β-TrCP targets such as IκBα and β-catenin while not affecting other targets like p21 or HIF-1α, indicating a specific mechanism of action .

- Impact on Cancer Cell Proliferation :

- Inhibition of Tumor-Associated Activity :

Case Study 1: this compound in Breast Cancer

A study investigating the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to enhanced Pdcd4 stability, which subsequently inhibited cell growth signals mediated by NF-κB .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Pdcd4 Levels (arbitrary) | Low | High |

| NF-κB Activity (arbitrary) | High | Low |

Case Study 2: this compound in Colon Cancer

In another study focused on colon cancer models, this compound administration resulted in decreased tumor size and weight. The stabilization of Pdcd4 was again highlighted as a crucial factor in mediating these effects .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Tumor Size (mm³) | 150 | 80 |

| Pdcd4 Expression (arbitrary) | Low | High |

Potential Therapeutic Applications

Given its mechanism of action and observed effects on various cancer cell lines, this compound presents several potential therapeutic applications:

- Targeted Cancer Therapy : By selectively stabilizing tumor suppressors like Pdcd4, this compound may be developed into targeted therapies for cancers where these proteins are downregulated.

- Combination Therapies : this compound could be used in combination with existing treatments to enhance therapeutic efficacy and overcome resistance mechanisms associated with conventional therapies.

化学反応の分析

Mechanism of Action

Erioflorin, a bioactive compound isolated from Eriophyllum lanatum, functions as a tumor suppressor stabilizer by inhibiting the ubiquitination-dependent degradation of Pdcd4 (Programmed Cell Death 4). Its primary mechanism involves blocking the interaction between Pdcd4 and the E3-ubiquitin ligase β-TrCP1 , a key regulator of Pdcd4 proteasomal degradation .

Key Steps in this compound’s Action:

-

Binding to β-TrCP1 : this compound directly binds to β-TrCP1, disrupting its ability to recognize Pdcd4’s phosphorylated C-terminal domain .

-

Inhibition of Ubiquitination : This prevents the transfer of ubiquitin to Pdcd4, reducing its degradation via the proteasome .

-

Stabilization of Pdcd4 : Increased Pdcd4 levels suppress transcription factors like AP-1 and NF-κB , leading to decreased cancer cell proliferation .

Biochemical Assays and Data

Luciferase Reporter Assay

A luciferase-based reporter system (pGL3-Pdcd4-luc) was used to monitor Pdcd4 degradation. This compound demonstrated potent inhibition of TPA-induced Pdcd4 degradation, with an IC50 of 3.2 μM .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 3.2 | Pdcd4 degradation |

| Control (DMSO) | N/A | - |

In Vitro Binding Assay

Surface plasmon resonance (SPR) analysis confirmed this compound’s binding to β-TrCP1 with a Kd of 2.5 μM .

Purification and Structural Analysis

This compound was isolated from Eriophyllum lanatum via a multi-step process:

-

Extraction : Ethyl acetate fractionation of crude extracts.

-

Chromatography : Size exclusion (Sephadex LH-20) followed by reversed-phase HPLC (C18 column) .

| Purification Step | Fraction | Mass (mg) | This compound Yield |

|---|---|---|---|

| Crude extract | A–E | 288 | - |

| Fraction C (Sephadex) | - | 112 | - |

| Final HPLC | - | 12.1 | 0.8% |

Cellular Effects

This compound exhibits selective antiproliferative activity against cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 5.8 | Pdcd4 stabilization |

| HCT116 (colon) | 7.2 | NF-κB inhibition |

| A549 (lung) | 6.5 | AP-1 inhibition |

Selectivity and Implications

This compound’s specificity for β-TrCP1 targets (e.g., IκBα, β-catenin) contrasts with its lack of effect on other E3 ligases (e.g., p21, HIF-1α) . This selectivity suggests potential applications in targeting pathways reliant on β-TrCP1-mediated ubiquitination, such as oncogenic signaling.

特性

CAS番号 |

27542-17-2 |

|---|---|

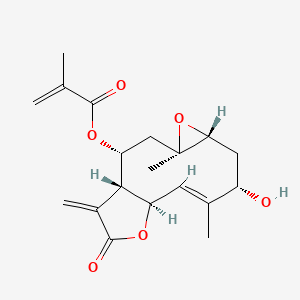

分子式 |

C19H24O6 |

分子量 |

348.4 g/mol |

IUPAC名 |

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1 |

InChIキー |

BUIOBTSUIYLOKG-VKGAXADOSA-N |

SMILES |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

異性体SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC-144151; NSC 144151; NSC144151; Erioflorin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。